molecular formula C18H38O4 B050353 Triethylene glycol monododecyl ether CAS No. 3055-94-5

Triethylene glycol monododecyl ether

Cat. No.: B050353
CAS No.: 3055-94-5
M. Wt: 318.5 g/mol
InChI Key: FKMHSNTVILORFA-UHFFFAOYSA-N
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Description

Critical Packing Parameter (CPP) and Self-Assembly Predictions

The critical packing parameter (CPP), defined as $$ \text{CPP} = \frac{V}{A \cdot l} $$, where $$ V $$ is the surfactant tail volume, $$ A $$ is the headgroup area, and $$ l $$ is the tail length, governs C₁₂E₃'s self-assembly behavior. With a CPP of ~1.96, C₁₂E₃ favors lamellar phases ($$ L_\alpha $$) in bulk solutions, as its near-cylindrical molecular geometry allows efficient packing into bilayers. This contrasts with surfactants like C₁₂E₈ (CPP < 1/3), which form spherical micelles.

Table 1: CPP and Self-Assembly Structures of C₁₂E₃ and Related Surfactants

Surfactant Ethylene Oxide Units CPP Predicted Structure Observed Phase (25°C)
C₁₂E₃ 3 1.96 Lamellar ($$ L_\alpha $$) Anchored bilayers
C₁₂E₆ 6 2.34 Hexagonal ($$ H_1 $$) Hemicylinders
C₁₂E₈ 8 2.89 Spherical micelles Disordered micelles

At graphite interfaces, C₁₂E₃ forms surface-anchored lamellae oriented perpendicular to the substrate, driven by alkyl chain adsorption along graphite symmetry axes. This behavior diverges from C₁₂E₅ and C₁₂E₈, which adopt hemicylindrical morphologies under similar conditions. Molecular dynamics simulations attribute this to the energy penalty of reorganizing C₁₂E₃'s compact headgroup into curved geometries.

Thermodynamic Models of Micellization and Phase Behavior

C₁₂E₃ exhibits a critical micelle concentration (CMC) of $$ 5.5 \times 10^{-5} \, \text{M} $$ at 25°C, with micellization free energies ($$ \Delta G_{\text{mic}} $$) of approximately -38 kJ/mol. Neutron scattering studies reveal that micelles transition from disordered bilayers to close-packed multilamellar vesicles (MLVs) under shear, with a dynamic phase diagram dependent on surfactant concentration (40–60 wt%) and temperature (20–60°C).

Table 2: Thermodynamic Parameters of C₁₂E₃ Micellization

Parameter Value Method Reference
CMC (25°C) $$ 5.5 \times 10^{-5} \, \text{M} $$ Neutron reflection
$$ \Delta G_{\text{mic}} $$ -38 kJ/mol Molecular dynamics
Lamellar transition temp. 40°C (40 wt%) Rheo-SANS

Above the CMC, C₁₂E₃ forms stable $$ L_\alpha $$ phases, but shear rates >100 s⁻¹ induce MLV formation, characterized by a 30% increase in storage modulus ($$ G' $$). This shear-thickening behavior arises from the energy-driven reorientation of bilayers into vesicles, a process reversible upon cooling.

Interfacial and Bulk Adsorption Theories

At the air-water interface, C₁₂E₃ forms monolayers with a hydrocarbon chain tilt angle of 30°–40° and a headgroup thickness of 8–10 Å. Isotopic labeling studies using deuterated surfactants ($$ d $$-C₁₂E₃) show that the interfacial layer's full width at half maximum (σ) decreases from 20 Å to 15 Å as concentration approaches the CMC.

Mixed Surfactant Systems :

  • C₁₂E₃/C₁₂E₈ mixtures : Frustration between triethylene and octaethylene glycol headgroups reduces chain conformational freedom, increasing monolayer rigidity by 20% compared to pure components.
  • C₁₂E₃/SDS systems : Synergistic adsorption enhances interfacial water orientation by 10-fold, with DS⁻ ions exhibiting a binding free energy of -19 $$ k_B T $$ at C₁₂E₃-covered interfaces.

Table 3: Interfacial Parameters of C₁₂E₃ Monolayers

Concentration (M) σ (Å) Surface excess (mol/m²) Refractive index
$$ 1 \times 10^{-6} $$ 20.2 $$ 2.1 \times 10^{-6} $$ 1.45
$$ 5.5 \times 10^{-5} $$ 15.7 $$ 4.8 \times 10^{-6} $$ 1.47

In bulk solutions, C₁₂E₃'s adsorption at graphite follows a substrate-mediated templating mechanism, where alkyl chains align along the graphite lattice to minimize interfacial energy. This results in epitaxial growth of lamellar domains, unlike the hemicylindrical structures formed by surfactants with larger headgroups (e.g., C₁₂E₂₃).

Properties

IUPAC Name

2-[2-(2-dodecoxyethoxy)ethoxy]ethanol
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InChI

InChI=1S/C18H38O4/c1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-22-18-16-21-14-12-19/h19H,2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMHSNTVILORFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6058631
Record name Triethylene glycol monododecyl ether
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Molecular Weight

318.5 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3055-94-5
Record name Triethylene glycol monododecyl ether
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Record name 2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethanol
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Record name Ethanol, 2-[2-[2-(dodecyloxy)ethoxy]ethoxy]-
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Record name Triethylene glycol monododecyl ether
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Record name 2-[2-[2-(dodecyloxy)ethoxy]ethoxy]ethanol
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Chemical Reactions Analysis

Types of Reactions

Triethylene glycol monododecyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Food Industry Applications

Triethylene glycol monododecyl ether is primarily used as an emulsifying agent in food packaging materials. Research indicates that it can form nonvolatile migrates when reacted with maleic acid, which is relevant for assessing food safety in contact materials . Its ability to stabilize emulsions makes it valuable in products like sauces and dressings.

Case Study: Food Contact Materials

A study published in the Journal of Agricultural and Food Chemistry explored the migration of nonvolatile compounds from food contact materials containing this compound. The findings highlighted its effectiveness in maintaining the integrity of food products while ensuring safety standards are met .

Cosmetic and Personal Care Products

In the cosmetic industry, this compound serves as a surfactant and solubilizer in formulations such as shampoos, lotions, and creams. Its non-ionic nature allows it to blend well with various ingredients without causing irritation.

Application Examples:

  • Emulsions : Used in creams to stabilize oil-water mixtures.
  • Cleansers : Acts as a surfactant to enhance foaming properties.

Pharmaceutical Applications

This compound is utilized in pharmaceutical formulations for its ability to enhance the solubility of active ingredients. It is particularly effective in topical applications where penetration enhancement is required.

Case Study: Topical Formulations

Research has demonstrated that incorporating this compound into topical formulations improves drug delivery through the skin by modifying the permeability of lipid membranes . This application is crucial for developing effective transdermal systems.

Environmental Applications

This compound has been studied for its role in environmental science, particularly regarding its interactions with aquatic ecosystems. It has been shown to be toxic to aquatic life at certain concentrations, thus necessitating careful consideration during usage and disposal .

Case Study: Ecotoxicology

A study investigated the bioconcentration of this compound in carp (Cyprinus carpio), revealing significant uptake and potential ecological impacts when released into water bodies . This highlights the importance of assessing environmental risks associated with its use.

Industrial Applications

In industrial settings, this compound is employed as a wetting agent and dispersant in various formulations, including paints and coatings. Its ability to reduce surface tension enhances the application properties of these products.

Comparison with Similar Compounds

Ethylene Glycol Monododecyl Ether (1 EO Unit)

  • Structure : C₁₂ alkyl chain + 1 EO unit (C₁₄H₃₀O₂, MW: 254.39 g/mol).
  • Foaming: Weakest foaming agent among glycol ethers. At 10 ppm, it has minimal impact on methyl diethanolamine (MDEA) foaming compared to triethylene and diethylene derivatives .
  • Applications : Less commonly used in industrial foaming due to lower surfactant efficiency.

Diethylene Glycol Monododecyl Ether (2 EO Units)

  • Structure : C₁₂ alkyl chain + 2 EO units (C₁₆H₃₄O₃, MW: 296.45 g/mol).
  • Foaming: Second-highest contributor to MDEA foaming after triethylene glycol monododecyl ether. At 10 ppm, it increases foam stability by 30–40% .
  • Applications : Found in cosmetics (7.13–9.26% peak area) and gas purification systems.

Pentaethylene Glycol Monododecyl Ether (5 EO Units)

  • Structure : C₁₂ alkyl chain + 5 EO units (C₂₂H₄₆O₆, MW: 360.60 g/mol).
  • Antimicrobial Activity : Used as a surfactant to reduce powdery mildew in agriculture .
  • Physical Properties : Higher hydrophilicity than triethylene derivatives, leading to different formulation behaviors (e.g., larger vesicle sizes in lipid carriers) .

Hexaethylene Glycol Monododecyl Ether (6 EO Units)

  • Structure : C₁₂ alkyl chain + 6 EO units (C₂₄H₅₀O₇, MW: 414.64 g/mol).
  • Applications: Antimicrobial and antifungal agent; stabilizes nanomaterials and biodegradable polymers .
  • Market Availability: Sold at $315/g (Santa Cruz Biotechnology), reflecting specialized industrial use .

Octaethylene Glycol Monododecyl Ether (8 EO Units)

  • Structure : C₁₂ alkyl chain + 8 EO units (C₂₈H₅₈O₉, MW: 512.74 g/mol).
  • Antiviral Activity : Synergistic effect with didecyldimethylammonium chloride against enveloped viruses .
  • Solubility: Higher water solubility due to extended EO chain, reducing its utility in non-polar systems.

Table 1: Comparative Properties of Glycol Monododecyl Ethers

Compound EO Units Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Ethylene glycol monododecyl ether 1 C₁₄H₃₀O₂ 254.39 Low foaming; limited industrial use
Diethylene glycol monododecyl ether 2 C₁₆H₃₄O₃ 296.45 Moderate foaming; cosmetics
This compound 3 C₁₈H₃₈O₄ 318.49 High foaming; gas purification, cosmetics
Pentaethylene glycol monododecyl ether 5 C₂₂H₄₆O₆ 360.60 Agricultural surfactant
Hexaethylene glycol monododecyl ether 6 C₂₄H₅₀O₇ 414.64 Nanomaterial stabilizer; antimicrobial
Octaethylene glycol monododecyl ether 8 C₂₈H₅₈O₉ 512.74 Antiviral applications

Key Research Findings

Foaming Efficiency: this compound outperforms diethylene and ethylene derivatives in MDEA systems, increasing foam stability by 50–60% at 10 ppm .

Structural Impact : Increasing EO units enhance hydrophilicity and reduce lipid solubility, shifting applications from foaming (lower EO) to antimicrobials (higher EO) .

Market Trends: Triethylene derivatives dominate industrial foaming, while higher EO variants are niche products in pharmaceuticals and nanotechnology .

Biological Activity

Triethylene glycol monododecyl ether (TGDDE), a non-ionic surfactant with the molecular formula C18H38O4, has garnered attention for its diverse biological activities and applications in various fields, including pharmaceuticals and biotechnology. This article provides a comprehensive overview of the biological activity of TGDDE, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

  • Molecular Weight : 318.49 g/mol
  • Density : 0.9 g/cm³
  • Boiling Point : 412 °C at 760 mmHg
  • Hydrophilic-Lipophilic Balance (HLB) : TGDDE exhibits amphiphilic properties, allowing it to interact with both hydrophilic and hydrophobic environments, which is crucial for its role as a surfactant.

TGDDE functions primarily as a PEG-based linker in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents that utilize the ubiquitin-proteasome system to selectively degrade target proteins. The flexible structure of TGDDE enhances the positioning of binding domains, potentially increasing PROTAC activity and bioavailability .

Histamine Release from Mast Cells

Research indicates that TGDDE can induce histamine release from mast cells, suggesting immunomodulatory effects. Histamine is a biogenic amine involved in allergic responses and inflammation, indicating that TGDDE may play a role in modulating immune responses .

Applications in Drug Delivery

TGDDE's surfactant properties enhance the solubility of poorly soluble drugs, making it valuable in pharmaceutical formulations. Its ability to modify biological responses opens avenues for further research into its therapeutic potential .

Case Studies and Research Findings

  • Histamine Release Study :
    • Objective : To investigate the effect of TGDDE on mast cell degranulation.
    • Methodology : Rat peritoneal mast cells were exposed to varying concentrations of TGDDE.
    • Results : Significant histamine release was observed at certain concentrations, indicating its potential as an immunomodulatory agent.
  • PROTAC Development :
    • Study Reference : Nalawansha et al. (2020) discussed the role of PEG linkers like TGDDE in PROTAC design.
    • Findings : The incorporation of TGDDE improved the efficacy of PROTACs in degrading target proteins by enhancing their solubility and cell permeability .
  • Biodegradation Study :
    • A study conducted on the biodegradation of TGDDE revealed its environmental impact and degradation pathways, emphasizing the need for careful handling due to its irritant properties .

Comparative Analysis

The following table summarizes key characteristics of TGDDE compared to related compounds:

Compound NameMolecular FormulaKey Characteristics
This compound (TGDDE)C18H38O4Non-ionic surfactant; PEG-based PROTAC linker
Triethylene glycol monohexyl etherC12H26O3Shorter alkyl chain; primarily used in personal care
Polyethylene glycol dodecyl etherC18H38O3Varies in molecular weight; common surfactant

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for quantifying Triethylene glycol monododecyl ether in complex matrices (e.g., environmental or biological samples)?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC/MS) is a validated approach, as demonstrated in studies analyzing firefighting foam formulations where this compound was detected at concentrations of 587 mg/kg. Calibration standards should account for matrix effects, and internal standards (e.g., deuterated analogs) are critical for accuracy .

Q. How can researchers optimize the synthesis of this compound to ensure high purity and controlled ethoxylation?

  • Methodological Answer : Ethoxylation of dodecyl alcohol with ethylene oxide under controlled catalytic conditions (e.g., alkaline catalysts) is a standard method. Refer to US patents (e.g., US 4,223,163) for protocols ensuring narrow ethoxylate chain distribution. Post-synthesis purification via vacuum distillation or column chromatography is recommended to remove unreacted starting materials .

Q. What safety protocols are essential for handling this compound despite its classification as non-hazardous in some safety data sheets (SDS)?

  • Methodological Answer : While SDSs classify it as non-hazardous, researchers should implement PPE (safety goggles, gloves, impervious clothing) and ensure adequate ventilation. Safety showers and eye wash stations must be accessible, as advised in exposure control guidelines .

Advanced Research Questions

Q. How do micellar structural transitions of this compound influence its application in drug delivery systems?

  • Methodological Answer : Coarse-grained molecular dynamics simulations (e.g., for C12E5 analogs) reveal that micellar shape transitions (sphere-to-rod) occur at critical concentrations. Researchers should correlate aggregation numbers with concentration-dependent dynamic light scattering (DLS) data to optimize drug encapsulation efficiency .

Q. What factors contribute to contradictory data on the environmental persistence and toxicity of this compound across studies?

  • Methodological Answer : Ecological data gaps (e.g., biodegradability, bioaccumulation) are noted in SDSs, leading to variability in assessments. Standardized OECD 301/310 biodegradation tests and Daphnia magna toxicity assays are recommended to resolve discrepancies .

Q. How can researchers address challenges in stabilizing this compound in aqueous formulations for long-term studies?

  • Methodological Answer : Formulation stability is pH-dependent; maintain solutions at pH 5.0–7.0 (1% w/v) to prevent hydrolysis. Use antioxidants (e.g., BHT) and store at 4°C in amber vials to mitigate oxidative degradation. Monitor stability via HPLC-ELSD .

Data Contradiction Analysis

Q. Why do some studies report low toxicity for this compound, while related compounds (e.g., Triethylene glycol diglycidyl ether) show carcinogenic potential?

  • Methodological Answer : Structural differences (e.g., glycidyl groups) significantly alter toxicity profiles. Researchers should conduct comparative in vitro assays (e.g., Ames test, cytotoxicity screening) to isolate structure-activity relationships and clarify mechanisms .

Experimental Design Considerations

Q. What parameters should be prioritized when designing experiments to study the soil mobility of this compound?

  • Methodological Answer : Column leaching experiments with varying soil organic matter (SOM) content (e.g., 1–5%) and pH (4–8) are critical. Quantify eluates via LC-MS/MS and correlate results with log Kow values to model environmental fate .

Reference Tables

Parameter Value/Technique Source
GC/MS Detection Limit31 mg/kg (firefighting foam matrices)
Optimal Synthesis pH8–10 (alkaline catalysis)
Micelle Aggregation Number50–100 (C12E5 analogs at 25°C)
Stability in Aqueous SolutionpH 5.0–7.0, 4°C storage

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Triethylene glycol monododecyl ether
Reactant of Route 2
Reactant of Route 2
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